molecular formula C9H11IO B13661939 2-Iodo-3-isopropylphenol

2-Iodo-3-isopropylphenol

Cat. No.: B13661939
M. Wt: 262.09 g/mol
InChI Key: NNGXDIFCELVZES-UHFFFAOYSA-N
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Description

2-Iodo-3-isopropylphenol is an organic compound with the molecular formula C₉H₁₁IO It is a derivative of phenol, where the hydrogen atom at the second position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the third position is replaced by an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-3-isopropylphenol can be achieved through several methods. One efficient method involves the halogenation of 3-isopropylphenol. The process typically uses iodine monochloride (ICl) in methanol under acidic conditions to selectively iodinate the phenol at the desired position . Another method involves the use of sodium iodide and sodium hypochlorite in an aqueous methanolic solution, which also yields the desired product with good selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and the desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-3-isopropylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove the iodine atom or modify the isopropyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the iodine atom with other nucleophiles.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the phenolic group.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can achieve reduction reactions.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as 2-hydroxy-3-isopropylphenol if hydroxide is the nucleophile.

    Oxidation: Products include quinones or other oxidized phenolic derivatives.

    Reduction: Products may include deiodinated phenols or modified isopropyl derivatives.

Scientific Research Applications

2-Iodo-3-isopropylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-3-isopropylphenol involves its interaction with molecular targets through its phenolic and iodine functional groups. The phenolic group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding or act as a leaving group in substitution reactions. These interactions can affect enzyme activity, protein function, or cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Iodophenol: Similar structure but lacks the isopropyl group.

    3-Iodophenol: Iodine atom at a different position.

    4-Iodophenol: Iodine atom at the para position.

    2-Isopropylphenol: Lacks the iodine atom.

Uniqueness

2-Iodo-3-isopropylphenol is unique due to the presence of both the iodine atom and the isopropyl group, which confer distinct chemical properties and reactivity compared to other iodophenols or isopropylphenols. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11IO

Molecular Weight

262.09 g/mol

IUPAC Name

2-iodo-3-propan-2-ylphenol

InChI

InChI=1S/C9H11IO/c1-6(2)7-4-3-5-8(11)9(7)10/h3-6,11H,1-2H3

InChI Key

NNGXDIFCELVZES-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)O)I

Origin of Product

United States

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